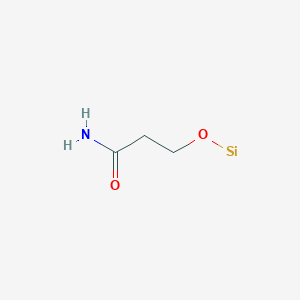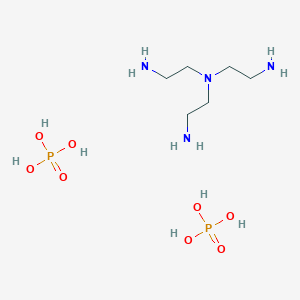![molecular formula C31H26Si B14201583 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene CAS No. 913620-14-1](/img/structure/B14201583.png)
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene is a unique organosilicon compound characterized by its spirocyclic structure. This compound features a silicon atom at the core of the spiro ring system, which is bonded to four phenyl groups. The presence of the silicon atom and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene typically involves the reaction of a silicon-containing precursor with phenyl-substituted reagents under controlled conditions. One common method involves the use of a silane compound, such as tetraphenylsilane, which undergoes a series of cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require elevated temperatures and inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound. Additionally, industrial production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene can undergo various types of chemical reactions, including:
Oxidation: The silicon atom in the spirocyclic structure can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state, potentially forming silyl anions.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents to prevent side reactions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in the presence of catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl anions or lower oxidation state silicon compounds.
Substitution: Phenyl-substituted derivatives with various functional groups.
科学的研究の応用
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying spirocyclic silicon chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of silicon-based drugs.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene involves its interaction with molecular targets through its silicon atom and phenyl groups. The silicon atom can form strong bonds with various elements, allowing the compound to participate in diverse chemical reactions. The phenyl groups provide steric hindrance and electronic effects, influencing the reactivity and stability of the compound. The spirocyclic structure also contributes to the compound’s unique properties by restricting conformational flexibility and enhancing rigidity.
類似化合物との比較
Similar Compounds
Tetraphenylsilane: Similar in having four phenyl groups attached to a silicon atom but lacks the spirocyclic structure.
Spiro[3.4]octa-5,7-diene: Similar spirocyclic framework but without the phenyl substitutions.
Hexaphenylsilole: Contains a silicon atom bonded to six phenyl groups, differing in the number of phenyl groups and overall structure.
Uniqueness
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene is unique due to its combination of a spirocyclic silicon core and four phenyl groups. This structure imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.
特性
CAS番号 |
913620-14-1 |
|---|---|
分子式 |
C31H26Si |
分子量 |
426.6 g/mol |
IUPAC名 |
5,6,7,8-tetraphenyl-4-silaspiro[3.4]octa-5,7-diene |
InChI |
InChI=1S/C31H26Si/c1-5-14-24(15-6-1)28-29(25-16-7-2-8-17-25)31(27-20-11-4-12-21-27)32(22-13-23-32)30(28)26-18-9-3-10-19-26/h1-12,14-21H,13,22-23H2 |
InChIキー |
IMLYUQLTXOQTCE-UHFFFAOYSA-N |
正規SMILES |
C1C[Si]2(C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


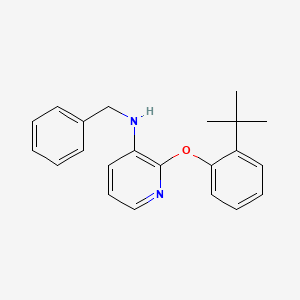
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

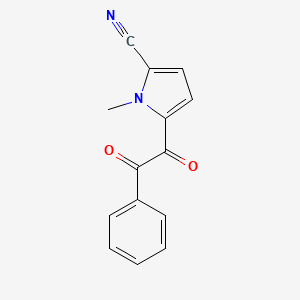
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)


![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
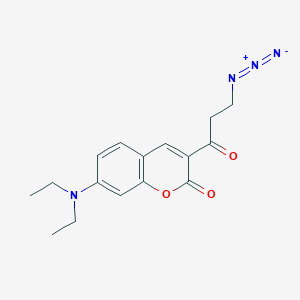
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
